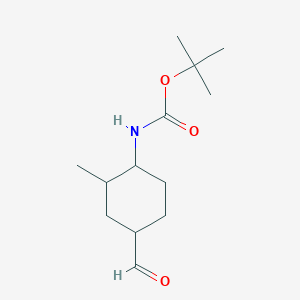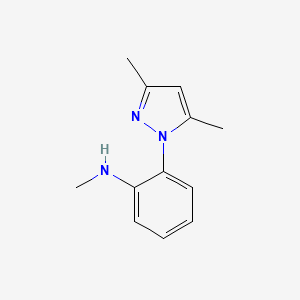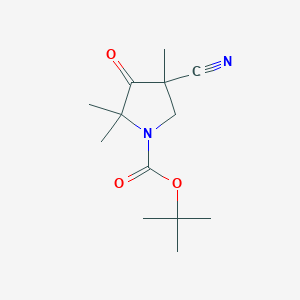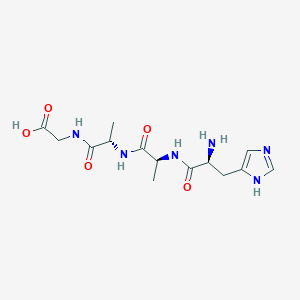
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene is a photochromic compound known for its ability to undergo reversible structural changes upon exposure to light. This compound belongs to the class of diarylethenes, which are widely studied for their photochromic properties. The molecular formula of this compound is C27H18F6S2, and it has a molecular weight of approximately 520.55 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene typically involves the following steps:
Bromination of 2-methylthiophene: 2-methylthiophene is reacted with bromine to form 3,5-dibromo-2-methylthiophene.
Formation of boronic acid derivative: The dibromo compound is then treated with tri-n-butylborate to yield 2-methyl-3-bromo-5-boronate thiophene.
Suzuki coupling reaction: The boronate derivative is coupled with 3,4-difluorobromobenzene using a palladium catalyst to form 2-methyl-3-bromo-5-(3,4-difluorophenyl)thiophene.
Cyclization: Finally, the cyclization reaction with perfluorocyclopentene under controlled conditions yields this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene undergoes several types of chemical reactions, including:
Photochromic Reactions: The compound exhibits reversible photochromism, where it changes color upon exposure to UV light and reverts to its original color under visible light.
Substitution Reactions: The thiophene rings can undergo electrophilic substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
UV Light: Used to induce the photochromic reaction.
Electrophilic Reagents: Such as bromine and nitric acid for substitution reactions.
Major Products
Photochromic Reaction Products: The compound switches between open-ring and closed-ring isomers.
Substitution Reaction Products: Depending on the reagent used, products such as brominated or nitrated derivatives of the compound are formed
Wissenschaftliche Forschungsanwendungen
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene involves the following steps:
Photoexcitation: Upon exposure to UV light, the compound absorbs photons, leading to the excitation of electrons.
Isomerization: The excited state undergoes a conformational change, resulting in the formation of a closed-ring isomer.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene can be compared with other similar compounds, such as:
1,2-Bis(2-methyl-5-phenyl-3-thienyl)cyclopentene: Lacks the perfluoro group, resulting in different photochromic properties.
1,2-Bis(2-methyl-5-(3,4-difluorophenyl)-3-thienyl)perfluorocyclopentene: Contains additional fluorine atoms on the phenyl rings, affecting its electronic properties.
The uniqueness of this compound lies in its high photochromic efficiency and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
182003-69-6 |
|---|---|
Molekularformel |
C27H18F6S2 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylthiophen-3-yl)cyclopenten-1-yl]-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C27H18F6S2/c1-15-19(13-21(34-15)17-9-5-3-6-10-17)23-24(26(30,31)27(32,33)25(23,28)29)20-14-22(35-16(20)2)18-11-7-4-8-12-18/h3-14H,1-2H3 |
InChI-Schlüssel |
OUCKAFOKXHCQPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


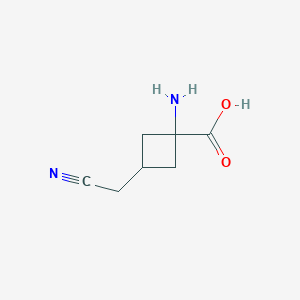
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
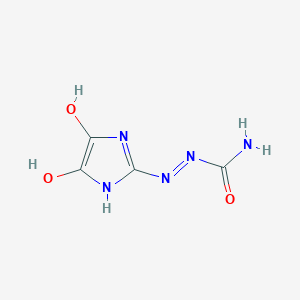
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
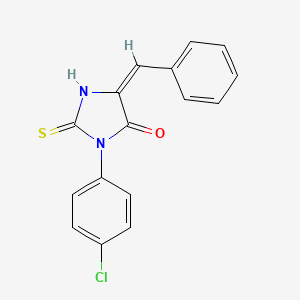
![1,10-bis(1,3-benzodioxol-5-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15219991.png)
